REACTION_CXSMILES
|
C[O:2][C:3]([CH:5]1[CH2:17][CH2:16][C:15]2[C:14]3[C:9](=[CH:10][CH:11]=[C:12]([Cl:18])[CH:13]=3)[NH:8][C:7]=2[CH2:6]1)=O.[NH3:19]>CO>[Cl:18][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]1[CH2:6][CH:5]([C:3]([NH2:19])=[O:2])[CH2:17][CH2:16][C:15]2=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken at 60° for 40 hours (internal pressure 60 lb/in2)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 2.5 g
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
yielding 2.1 g
|
Type
|
CUSTOM
|
Details
|
a crystallization from ethyl acetate, 0.8 g
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=3CCC(CC3NC2=CC1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |